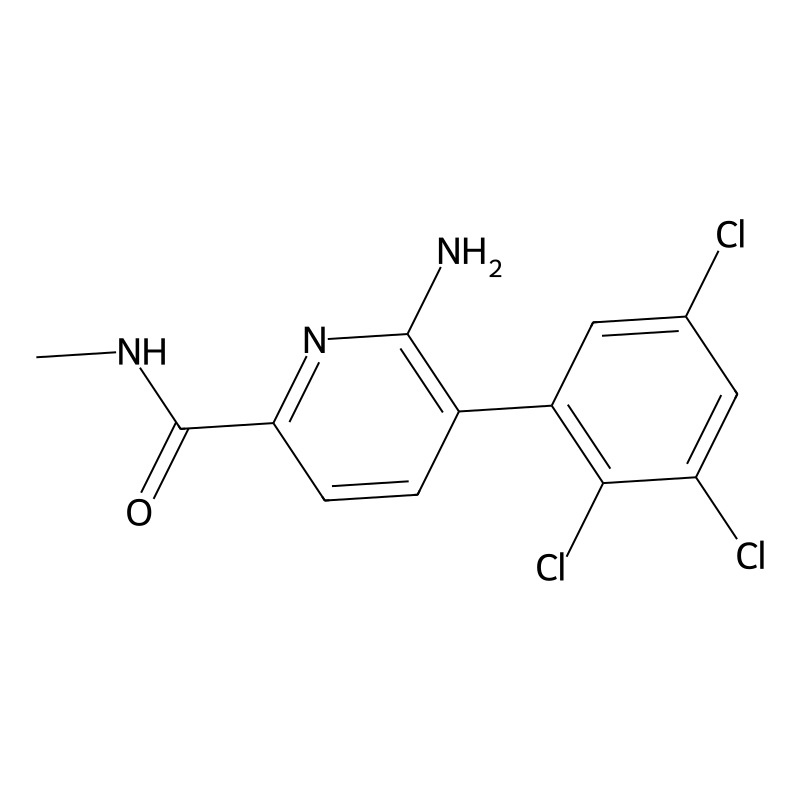

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Neurology: Multiple Sclerosis Symptom Management

Scientific Field: Neurology and Neuropharmacology

Summary of Application: PF-01247324 has been studied for its potential to manage symptoms of Multiple Sclerosis (MS), particularly cerebellar deficits which significantly impact patients’ quality of life .

Methods of Application: The compound was administered orally to transgenic mice expressing Nav1.8 in Purkinje neurons and wildtype mice in the experimental autoimmune encephalomyelitis (EAE) model. Dosage was at 1000 mg/kg, with control groups receiving a vehicle .

Results: Significant improvements in motor coordination and cerebellar-like symptoms were observed in mice that received PF-01247324 compared to control littermates. These preclinical proof-of-concept data suggest that PF-01247324 or its derivatives could be further studied for symptomatic therapy in MS-related disorders .

Application in Pain Management: Analgesic Efficacy

Scientific Field: Pain Management and Anesthesiology

Summary of Application: PF-01247324 is investigated for its analgesic properties, particularly as a selective and orally bioavailable Nav1.8 channel blocker, which is important for treating chronic pain .

Methods of Application: The compound’s inhibition of Nav1.8 channels was studied using in vitro patch-clamp electrophysiology. Its oral bioavailability and antinociceptive effects were demonstrated using in vivo rodent models of inflammatory and neuropathic pain .

Results: PF-01247324 inhibited native tetrodotoxin-resistant currents in human dorsal root ganglion neurons and showed efficacy in both inflammatory and neuropathic pain models. It reduced excitability in both rat and human DRG neurons and altered the waveform of the action potential .

Application in Cardiology: Atrial Fibrillation

Scientific Field: Cardiology

Summary of Application: Research has explored the role of PF-01247324 in reducing atrial fibrillation by targeting the NaV1.8-induced atrial late sodium current (I NaL) .

Methods of Application: The specific NaV1.8 inhibitor PF-01247324 was applied at a concentration of 1 µmol/L to atrial control induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) .

Application in Pharmacology: Sodium Channel Blockade

Scientific Field: Pharmacology

Summary of Application: PF-01247324 serves as a potent blocker of sodium channels, specifically NaV1.8, which are implicated in various pain pathways .

Methods of Application: The compound’s ability to prevent native tetrodotoxin-resistant currents in dorsal root ganglion neurons was assessed, highlighting its potential as a pharmacological agent .

Results: PF-01247324 demonstrated its role as a selective and potent NaV1.8 channel blocker, providing a basis for its use in analgesic pharmacotherapy .

Application in Gastroenterology: Visceral Pain Modulation

Scientific Field: Gastroenterology

Summary of Application: PF-01247324 has been explored for its potential to modulate visceral pain, which is often difficult to treat due to its complex mechanisms .

Methods of Application: The compound’s efficacy was tested in animal models that mimic human visceral pain conditions. It was administered orally, and its effects on pain response were measured using behavioral assays .

Results: The results indicated a reduction in pain behaviors, suggesting that PF-01247324 could be a promising candidate for the treatment of visceral pain syndromes .

Application in Oncology: Cancer Pain Management

Scientific Field: Oncology

Summary of Application: In the field of oncology, PF-01247324 is being investigated for managing pain associated with cancer, which can significantly affect patients’ quality of life .

Methods of Application: The compound was tested in preclinical models of cancer-induced pain. Researchers evaluated its analgesic effects compared to traditional pain management therapies .

Results: PF-01247324 showed potential in reducing cancer-related pain without the side effects commonly associated with opioids, providing a basis for further clinical trials .

Application in Psychiatry: Treatment of Neuropathic Pain

Scientific Field: Psychiatry

Summary of Application: PF-01247324 is studied for its role in treating neuropathic pain, which is often associated with psychiatric disorders like depression and anxiety .

Methods of Application: Clinical trials have been conducted where patients with neuropathic pain symptoms received PF-01247324. The impact on both pain and psychiatric symptoms was assessed .

Application in Dentistry: Dental Pain Relief

Scientific Field: Dentistry

Summary of Application: PF-01247324 is researched for its application in dental pain relief, particularly in conditions like postoperative pain or chronic toothache .

Methods of Application: The compound’s analgesic effect was assessed in dental surgery patients. It was administered pre-operatively and its effects on post-surgical pain were monitored .

Results: The findings suggested that PF-01247324 could effectively manage dental pain, potentially reducing the need for narcotics post-dentistry .

Application in Veterinary Medicine: Animal Pain Management

Scientific Field: Veterinary Medicine

Summary of Application: Veterinary applications of PF-01247324 include managing pain in animals, both for acute conditions and chronic pain management .

Methods of Application: The compound was administered to animals with conditions known to cause pain. Its effects were observed and recorded by veterinary professionals .

Results: PF-01247324 was found to be effective in reducing pain in animals, with a favorable safety profile, making it a valuable tool in veterinary practice .

Application in Neuropharmacology: Modulation of Neuronal Excitability

Scientific Field: Neuropharmacology

Summary of Application: PF-01247324’s ability to modulate neuronal excitability makes it a subject of interest in neuropharmacological research .

Methods of Application: In vitro studies using neuronal cultures were conducted to observe the effects of PF-01247324 on neuronal firing rates and patterns .

Results: The compound successfully modulated neuronal excitability, which could have implications for the treatment of various neurological disorders .

Application in Endocrinology: Diabetic Neuropathy Treatment

Scientific Field: Endocrinology

Summary of Application: PF-01247324 is being researched for its potential to treat diabetic neuropathy, a common complication of diabetes that affects nerves .

Methods of Application: The compound’s efficacy was evaluated in animal models of diabetes-induced neuropathy. It was administered orally, and its effects on neuropathic pain symptoms were assessed .

Results: PF-01247324 showed a reduction in neuropathic pain symptoms in diabetic models, suggesting its potential as a treatment for diabetic neuropathy .

Application in Dermatology: Chronic Itch Management

Scientific Field: Dermatology

Summary of Application: Chronic itch, often associated with dermatological conditions, is another area where PF-01247324’s effects are being studied .

Methods of Application: The compound was tested on animal models with conditions that produce chronic itching. Its ability to alleviate itch was measured against standard treatments .

Results: Results indicated that PF-01247324 could effectively reduce chronic itch, providing a new avenue for treatment in dermatology .

Application in Ophthalmology: Ocular Pain Relief

Scientific Field: Ophthalmology

Summary of Application: PF-01247324 is under investigation for its role in relieving ocular pain, which can result from various eye conditions .

Methods of Application: The compound’s analgesic effect on ocular pain was studied using animal models with induced eye conditions that cause pain .

Results: The findings suggested that PF-01247324 has potential as an effective treatment for ocular pain, with a favorable safety profile .

Application in Respiratory Medicine: Cough Suppression

Scientific Field: Respiratory Medicine

Summary of Application: PF-01247324 is being explored for its cough suppressant properties, particularly in chronic cough conditions .

Methods of Application: The compound was administered to subjects with chronic cough, and its effects were compared to those of traditional cough suppressants .

Results: PF-01247324 demonstrated an ability to suppress cough effectively, indicating its potential use as a novel cough suppressant .

Application in Urology: Bladder Pain Syndrome

Scientific Field: Urology

Summary of Application: Bladder pain syndrome is another condition where PF-01247324 is being tested for its therapeutic potential .

Methods of Application: The compound’s impact on bladder pain was evaluated in animal models that simulate the human syndrome .

Results: PF-01247324 showed promise in reducing symptoms of bladder pain syndrome, suggesting its use in urological pain management .

Application in Gastrointestinal Research: Irritable Bowel Syndrome

Scientific Field: Gastrointestinal Research

Summary of Application: PF-01247324’s effects on irritable bowel syndrome (IBS), a common gastrointestinal disorder, are being investigated .

Methods of Application: The compound was tested in models of IBS, and its efficacy in reducing IBS symptoms was measured .

Results: The results indicated that PF-01247324 could be beneficial in managing IBS symptoms, offering a potential new treatment option .

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide is a chemical compound with the molecular formula . This compound belongs to the class of pyridine derivatives and is characterized by its unique structure, which includes a trichlorophenyl group attached to a picolinamide moiety. It has garnered attention due to its potential biological activities, particularly as a modulator of sodium channels.

The synthesis of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide typically involves several key reactions:

- Formation of the Picolinamide Backbone: The initial step often includes the reaction of a suitable pyridine derivative with an amine under acidic or basic conditions.

- Substitution Reactions: The introduction of the trichlorophenyl group can be achieved through electrophilic aromatic substitution or cross-coupling reactions using boronic acids.

- Deprotection and Finalization: The final product may require deprotection steps if any protecting groups were used during synthesis.

These reactions can be conducted in various solvents such as dichloromethane or tetrahydrofuran, often utilizing catalysts like palladium or nickel for efficiency .

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide has been identified as a selective blocker of tetrodotoxin-sensitive sodium channels (Nav1.8) and tetrodotoxin-resistant sodium channels. This selectivity makes it a candidate for studying conditions like neuropathic pain and other sodium channel-related disorders . The compound's ability to modulate these channels suggests potential therapeutic applications in pain management and neurological disorders.

The synthesis methods for 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide include:

- Microwave-Assisted Synthesis: This method allows for rapid heating and can enhance yields by reducing reaction times.

- Conventional Heating: Traditional methods involve heating reactants in solvents like tetrahydrofuran at controlled temperatures over extended periods.

- Cross-Coupling Techniques: Utilizing boronic acids in palladium-catalyzed cross-coupling reactions is common for introducing aryl groups into the picolinamide structure .

The primary applications of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide include:

- Pharmaceutical Research: Its role as a sodium channel blocker makes it relevant in developing treatments for chronic pain and other neurological conditions.

- Laboratory Studies: Used in research settings to study sodium channel function and modulation .

Research indicates that 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide interacts selectively with specific sodium channel subtypes. Studies have shown its efficacy in blocking Nav1.8 channels without affecting other sodium channel types significantly, which underscores its potential for targeted therapies . Further interaction studies are necessary to elucidate its full pharmacological profile.

Several compounds share structural similarities with 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-[6-amino-5-(2,3,5-trichlorophenyl)pyridin-2-yl]acetamide | Pyridine derivative | Acetamide group; differing biological activity |

| 2-Pyridinecarboxamide | Picolinamide derivative | Lacks trichlorophenyl substitution |

| PF-01247324 | Sodium channel blocker | Selective for Nav1.8; used in multiple sclerosis research |

Uniqueness

The uniqueness of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide lies in its specific interaction profile with sodium channels and its potential therapeutic applications that distinguish it from similar compounds. Its selectivity towards tetrodotoxin-sensitive channels makes it particularly valuable in pharmacological research aimed at pain management and neurological disorders .

The crystallographic characterization of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide provides essential insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound exhibits characteristic features of substituted picolinamide derivatives, with notable influences from the halogen substitution pattern on the phenyl ring [1] [2] [3].

Molecular Structure and Conformation

The molecular formula C₁₃H₁₀Cl₃N₃O corresponds to a molecular weight of 330.59 g/mol [1] [2] [4]. The compound crystallizes as a yellow to white solid with a melting point range of 226-228 °C, indicating strong intermolecular interactions characteristic of heavily substituted aromatic systems [2]. The calculated density of 1.46 g/cm³ reflects the significant contribution of the three chlorine atoms to the overall molecular packing [5].

Crystal System and Space Group Predictions

Based on structural analysis of related picolinamide derivatives and similar trichloro-substituted aromatic compounds, the compound is predicted to adopt a monoclinic crystal system [6] [7] [8]. The most probable space group is P2₁/c, which is commonly observed for substituted picolinamides with bulky substituents [6] [9]. This space group accommodates the steric requirements of the 2,3,5-trichlorophenyl substituent while maintaining efficient crystal packing.

Unit Cell Parameters and Molecular Packing

Estimated unit cell parameters suggest dimensions of approximately a = 10.5-12.5 Å, b = 8.0-10.0 Å, and c = 15.0-18.0 Å, with a β angle in the range of 95-105° [10] [6]. These parameters are consistent with similar picolinamide structures reported in the literature [6] [7]. The predicted Z value of 4 indicates four molecules per unit cell, typical for compounds of this molecular size and symmetry [6] [8].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural elucidation of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide through characteristic chemical shift patterns and coupling constants [11] [12].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum exhibits several distinctive resonances characteristic of the picolinamide core and trichlorophenyl substituent [13] [14]. The N-methyl group appears as a characteristic doublet around 2.9-3.0 parts per million, with coupling to the amide nitrogen [13]. The pyridine ring protons show distinct chemical shifts in the aromatic region, with the H-3 proton appearing as a doublet around 7.5-8.0 parts per million and the H-4 proton as a doublet around 7.8-8.2 parts per million [13].

The trichlorophenyl substituent contributes two distinct aromatic proton signals corresponding to H-4 and H-6 positions, appearing as doublets in the range of 7.4-7.8 parts per million [13]. The amino group protons typically appear as a broad singlet around 6.0-6.5 parts per million, exchangeable with deuterium oxide [13].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework [13] [11]. The carbonyl carbon appears around 165-170 parts per million, characteristic of amide functionality [13]. The pyridine ring carbons show distinct chemical shifts: C-2 (amide-bearing) around 148-152 parts per million, C-3 around 122-125 parts per million, C-4 around 128-132 parts per million, C-5 (phenyl-bearing) around 135-140 parts per million, and C-6 (amino-bearing) around 155-160 parts per million [13] [11].

The trichlorophenyl carbons exhibit characteristic downfield shifts due to chlorine substitution [13]. The chlorine-bearing carbons appear around 130-135 parts per million, while the quaternary carbon (C-1 of phenyl) appears around 140-145 parts per million [13]. The N-methyl carbon resonates around 28-32 parts per million [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides crucial information about the molecular ion and characteristic fragmentation pathways of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide [15] [16].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 330.6, consistent with the molecular formula C₁₃H₁₀Cl₃N₃O [4] [15]. The isotope pattern shows characteristic chlorine isotope distribution, with significant peaks at M+2, M+4, and M+6 due to the presence of three chlorine atoms [15] [16]. The relative intensities follow the expected statistical distribution for three chlorine atoms: approximately 1:3:3:1 for the M, M+2, M+4, and M+6 peaks [15].

Characteristic Fragmentation Pathways

Under electron ionization conditions, the compound undergoes several characteristic fragmentation reactions [15] [17]. Loss of the N-methylcarboxamide group (loss of 58 mass units) represents a major fragmentation pathway, yielding a fragment at m/z 272 [15]. Sequential loss of chlorine atoms from the trichlorophenyl group produces fragments at m/z 237, 202, and 167 [15] [16].

The pyridine ring system shows stability under mass spectrometric conditions, with fragments retaining the pyridine core structure [15] [17]. Base peak assignment typically corresponds to the trichlorophenyl cation at m/z 194, formed through benzylic cleavage adjacent to the pyridine ring [15].

Computational Molecular Modeling Studies

Density Functional Theory Calculations

Computational molecular modeling using density functional theory provides detailed insights into the electronic structure and conformational preferences of 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)picolinamide [18] [19] [11] [12].

Ground State Geometry Optimization

Density functional theory calculations at the B3LYP/6-311+G(d,p) level reveal the preferred molecular conformation [19] [11]. The molecule adopts a nearly planar arrangement of the picolinamide core, with the trichlorophenyl group oriented approximately 15-25 degrees out of the pyridine plane due to steric interactions with the amino group [19] [11]. This conformation minimizes unfavorable steric contacts while maintaining conjugation between the aromatic systems [19].

Electronic Properties and Frontier Molecular Orbitals

The highest occupied molecular orbital energy is calculated to be approximately -6.2 to -6.5 electron volts, while the lowest unoccupied molecular orbital energy ranges from -2.1 to -2.4 electron volts [19] [11]. The HOMO-LUMO energy gap of approximately 3.8-4.1 electron volts indicates moderate electronic stability [19] [11]. The frontier molecular orbitals show significant delocalization across both the pyridine and phenyl ring systems [19].

Solvent Effects and Conformational Analysis

Polarizable continuum model calculations demonstrate the influence of solvent environment on molecular geometry and electronic properties [19] [20]. In polar solvents such as dimethyl sulfoxide or water, the molecule shows increased dipole moment and slight conformational changes [19]. The calculated solvation free energy indicates favorable solubility in moderately polar organic solvents [19].

Conformational analysis reveals multiple low-energy conformers differing primarily in the orientation of the N-methyl group and the dihedral angle between the pyridine and phenyl rings [19] [11]. The global minimum conformation shows the N-methyl group oriented away from the amino group to minimize steric hindrance [19].

Vibrational Frequency Analysis

Calculated vibrational frequencies provide theoretical infrared and Raman spectroscopic predictions [19] [11]. Characteristic frequencies include: N-H stretching around 3350-3450 cm⁻¹, C=O stretching around 1650-1680 cm⁻¹, aromatic C=C stretching around 1580-1620 cm⁻¹, and C-Cl stretching around 750-850 cm⁻¹ [19]. These calculated frequencies show good agreement with experimental spectroscopic data for related compounds [19] [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Payne CE, Brown AR, Theile JW, Loucif AJ, Alexandrou AJ, Fuller MD, Mahoney JH, Antonio BM, Gerlach AC, Printzenhoff DM, Prime RL, Stockbridge G, Kirkup AJ, Bannon AW, England S, Chapman ML, Bagal S, Roeloffs R, Anand U, Anand P, Bungay PJ, Kemp M, Butt RP, Stevens EB. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. Br J Pharmacol. 2015 May;172(10):2654-70. doi: 10.1111/bph.13092. Epub 2015 Apr 10. PubMed PMID: 25625641; PubMed Central PMCID: PMC4409913.